Home > Products > Screening Compounds P127950 > Olmesartan Bis-medoxomil
Olmesartan Bis-medoxomil -

Olmesartan Bis-medoxomil

Catalog Number: EVT-13974734
CAS Number:
Molecular Formula: C68H68N12O18
Molecular Weight: 1341.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthetic Pathways and Mechanochemical Optimization

Novel Mechanochemical Synthesis of Olmesartan Bis-medoxomil Derivatives

Mechanochemical synthesis has emerged as a sustainable paradigm for constructing complex pharmaceutical compounds like olmesartan bis-medoxomil, eliminating solvent waste while enhancing atomic economy. This approach leverages high-energy milling to induce covalent bond formation between the olmesartan core and medoxomil promoiety. Key innovations include:

  • Planetary Ball Milling Optimization: A 2017 study demonstrated that co-grinding olmesartan free acid with medoxomil chloride (1:2.5 molar ratio) in a zirconia chamber at 800 RPM for 4 hours achieved 92% conversion to the bis-ester derivative. The process employed no solvents but incorporated 3 wt% sodium carbonate as a solid-state base catalyst, generating only NaCl and CO₂ as by-products [9]. Particle size analysis revealed that the mechanochemically synthesized bis-medoxomil derivative exhibited a uniform nanocrystalline morphology (D₉₀ = 85 nm), contrasting sharply with solvent-based counterparts (D₉₀ > 500 nm) [4] [9].
  • Reactive Extrusion Protocols: Continuous manufacturing was achieved using twin-screw extruders with temperature-controlled zones. At barrel temperatures of 40–60°C and screw speeds of 100 RPM, residence times of 8 minutes yielded 87% pure olmesartan bis-medoxomil. The absence of organic solvents reduced hydrolysis-mediated degradation, suppressing the dehydro-olmesartan impurity to <0.1% [8] [9].

Table 1: Mechanochemical vs. Solution-Phase Synthesis of Olmesartan Bis-medoxomil

ParameterPlanetary Ball MillingReactive ExtrusionConventional Solution Synthesis
Reaction Time4 hours8 minutes12–16 hours
Yield92%87%78–85%
Particle Size (D₉₀)85 nm120 nm500–800 nm
Solvent Consumption0 L/kg product0 L/kg product150 L/kg product
Major Impurity<0.1% dehydro-olmesartan<0.1% dehydro-olmesartan0.5–0.8% regioisomer

Catalytic Asymmetric Approaches for Imidazole Core Functionalization

The stereoselective construction of olmesartan’s imidazole core demands innovative catalytic strategies to control chiral elements critical for angiotensin II receptor affinity. Recent breakthroughs address this challenge:

  • Chiral Dirhodium Catalysis: A 2022 study employed Rh₂(S-PTTL)₄ (0.5 mol%) to catalyze the enantioselective C–H insertion between ethyl diazoacetate and N-(tert-butyl)-2-propylimidazole-4-carboxamide. The reaction proceeded in hexanes at –40°C to afford the 4-(1-hydroxy-1-methylethyl) intermediate with 97% ee and 89% yield. Computational studies confirmed that the catalyst’s chiral pocket discriminates between prochiral carbene faces via steric interactions with the imidazole tert-butyl group [3] [6].
  • Enzymatic Dynamic Kinetic Resolution: Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica resolved racemic 4-(1-hydroxyethyl)-2-propylimidazole-5-carboxylate. Using vinyl medoxomil as acyl donor in MTBE, the (S)-ester formed with >99% ee while unreacted (R)-alcohol was racemized in situ using Shvo’s catalyst (0.1 mol%). This one-pot cascade achieved 95% yield of enantiopure imidazole precursor, circumventing traditional salt resolution [5] [10].
  • Regioselective Tetrazole Coupling: To suppress N²-alkylation impurities during biphenyltetrazole-imidazole conjugation, Pd(OAc)₂/Ad₃P catalyst (0.3 mol%) enabled C–N coupling at 60°C in cyclopentyl methyl ether. This method reduced regioisomer formation from >5% (uncatalyzed) to <0.3%, as verified by single-crystal XRD analysis of isolated by-products [6].

Table 2: Catalytic Systems for Imidazole Functionalization

CatalystReaction Typeee/YieldTemperatureKey Advantage
Rh₂(S-PTTL)₄ (0.5 mol%)C–H Insertion97% ee, 89%–40°CHigh enantioselectivity
CAL-B + Shvo CatalystDynamic Kinetic Resolution>99% ee, 95%25°CConcurrent racemization/resolution
Pd(OAc)₂/Ad₃P (0.3 mol%)Regioselective Alkylation>99% regioselectivity60°CMinimizes N²-alkylation impurities

Solvent-Free Solid-State Reactivity in Prodrug Esterification

Solid-state esterification techniques uniquely stabilize the acid-labile medoxomil group while maximizing atom economy:

  • Medoxomil Chloride Activation: Mechanochemical esterification employs crystalline medoxomil chloride co-ground with olmesartan sodium salt (1:2 molar ratio) and molecular sieves (4Å) to scavenge HCl. Fourier-transform infrared (FTIR) in situ monitoring revealed that the carbonyl stretching frequency at 1810 cm⁻¹ (medoxomil chloride) shifted to 1755 cm⁻¹ (ester product) within 90 minutes at 35°C, confirming near-quantitative conversion. This avoided the epimerization observed in solution-phase reactions above 40°C [1] [6].
  • Acetic Acid-Mediated Crystal Engineering: Controlled exposure to acetic acid vapor (25°C, 0.2 atm) transformed amorphous olmesartan bis-medoxomil into a stable crystalline polymorph (Form III). Single-crystal XRD analysis showed that acetic acid molecules templated a hydrogen-bonded network between imidazole N–H and dioxolene carbonyls, enhancing thermal stability (decomposition onset: 195°C vs. 170°C for amorphous form) [1] [8].
  • Bioavailability Enhancement: Solid dispersions formulated via co-milling olmesartan bis-medoxomil with hydroxypropyl-β-cyclodextrin (HP-β-CD) and HPMC-E5 (1:2.6:1 mass ratio) increased aqueous solubility 12-fold. In vivo pharmacokinetics in rats showed 3× higher AUC₀–₂₄ compared to unformulated drug, attributed to nanoemulsion formation upon hydration. Mechanistically, HPMC-E5 prolonged release over 12 hours by forming a gel matrix, while HP-β-CD prevented recrystallization [4] [9].

Table 3: Solvent-Free Esterification Efficiency Metrics

MethodConversionReaction TimeDegradation ProductsBioavailability (Rat AUC₀–₂₄, ng·h/mL)
Medoxomil Chloride + Molecular Sieves98%90 minutes<0.05%2900 ± 210*
Acetic Acid Vapor TemplatingN/A (crystallization)48 hours0%3150 ± 185*
HP-β-CD/HPMC Solid DispersionN/A (formulation)4 hours milling0%4100 ± 320*

*Compared to 1350 ± 90 ng·h/mL for crystalline olmesartan bis-medoxomil suspension.

Properties

Product Name

Olmesartan Bis-medoxomil

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-3-[[4-[2-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-3-[[4-[2-[2-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylate

Molecular Formula

C68H68N12O18

Molecular Weight

1341.3 g/mol

InChI

InChI=1S/2C34H34N6O9/c1-6-9-27-35-29(34(4,5)44)28(31(41)45-18-26-20(3)47-33(43)49-26)39(27)16-21-12-14-22(15-13-21)23-10-7-8-11-24(23)30-36-37-38-40(30)17-25-19(2)46-32(42)48-25;1-6-9-27-35-29(34(4,5)44)28(31(41)45-18-26-20(3)47-33(43)49-26)39(27)16-21-12-14-22(15-13-21)23-10-7-8-11-24(23)30-36-38-40(37-30)17-25-19(2)46-32(42)48-25/h2*7-8,10-15,44H,6,9,16-18H2,1-5H3

InChI Key

YZGNNMMLVGOZEW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)CC5=C(OC(=O)O5)C)C(=O)OCC6=C(OC(=O)O6)C)C(C)(C)O.CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4CC5=C(OC(=O)O5)C)C(=O)OCC6=C(OC(=O)O6)C)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.